4-(((4-Aminophenyl)sulfonyl)methyl)-3-nitrobenzoic acid
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Overview
Description
4-(((4-Aminophenyl)sulfonyl)methyl)-3-nitrobenzoic acid is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and nitro groups, along with the sulfonyl and carboxylic acid functionalities, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Aminophenyl)sulfonyl)methyl)-3-nitrobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of methyl benzoate to introduce the nitro group at the meta position.
Amination: The conversion of the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Aminophenyl)sulfonyl)methyl)-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
4-(((4-Aminophenyl)sulfonyl)methyl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(((4-Aminophenyl)sulfonyl)methyl)-3-nitrobenzoic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfonyl and carboxylic acid groups can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar amino functionality.
Methyl (4-aminophenyl)sulfonylcarbamate: Contains a sulfonyl group similar to 4-(((4-Aminophenyl)sulfonyl)methyl)-3-nitrobenzoic acid.
Uniqueness
This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
103439-98-1 |
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Molecular Formula |
C14H12N2O6S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
4-[(4-aminophenyl)sulfonylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c15-11-3-5-12(6-4-11)23(21,22)8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8,15H2,(H,17,18) |
InChI Key |
LRQVYLGFGGKPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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